Although the specific synthesis of “N-(4-bromo-2-chlorophenyl)-N'-(2-furylmethyl)thiourea” is not described in the provided papers, thiourea derivatives are generally synthesized by reacting amines with isothiocyanates []. The reaction conditions can vary depending on the specific reagents and desired products.
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5